isoquinolin-7-yl1-pentyl-1H-indole-3-carboxylate
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Overview
Description
Isoquinolin-7-yl1-pentyl-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-7-yl1-pentyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The isoquinoline moiety can be introduced through a nucleophilic substitution reaction, where a suitable isoquinoline derivative reacts with the indole intermediate. The pentyl chain is often added via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-7-yl1-pentyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the isoquinoline or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Isoquinolin-7-yl1-pentyl-1H-indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of isoquinolin-7-yl1-pentyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, indole derivatives are known to interact with multiple receptors, including serotonin and dopamine receptors, which can influence neurological and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate: A closely related compound with a similar structure but differing in the position of the isoquinoline moiety.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
1H-Indole-3-carbaldehyde: An indole derivative used as a precursor in the synthesis of various biologically active molecules.
Uniqueness
Isoquinolin-7-yl1-pentyl-1H-indole-3-carboxylate is unique due to its specific combination of the isoquinoline, pentyl chain, and indole-3-carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
isoquinolin-7-yl 1-pentylindole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-13-25-16-21(20-7-4-5-8-22(20)25)23(26)27-19-10-9-17-11-12-24-15-18(17)14-19/h4-5,7-12,14-16H,2-3,6,13H2,1H3 |
InChI Key |
SKNIUESFTXIXQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)C=CN=C4 |
Origin of Product |
United States |
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